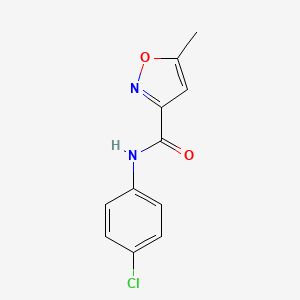

N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carboxamide group attached to an oxazole ring

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEIYMFQMVIDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound’s reactivity is governed by its oxazole ring, carboxamide group, and chlorophenyl substituent. Key reactions include:

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution, particularly at the 4- and 5-positions, due to electron-rich regions. For example:

-

Nitration : Analogous oxazole derivatives react with nitric acid in sulfuric acid to introduce nitro groups at the 4-position.

-

Halogenation : Chlorination or bromination occurs under mild conditions, often using reagents like N-bromosuccinimide (NBS).

Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic substitution reactions:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding carboxylic acid derivatives. For example, treatment with 6M HCl at reflux converts similar carboxamides to carboxylic acids.

-

Aminolysis : Reaction with primary or secondary amines replaces the amide’s aryl group, forming new carboxamide derivatives .

Reduction Reactions

-

Oxazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole or fully saturated oxazolidine.

-

Nitro Group Reduction : If nitro substituents are present, they are reduced to amines using SnCl₂/HCl or H₂/Pd-C.

Oxidation Reactions

-

Methyl Group Oxidation : The 5-methyl group on the oxazole can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Reagents and Conditions

Reaction outcomes depend on reagent selection and optimization:

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitro-oxazole derivatives |

| Hydrolysis | 6M HCl, reflux, 12 hrs | 5-Methyl-1,2-oxazole-3-carboxylic acid |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | Dihydrooxazole derivatives |

| Methyl Oxidation | KMnO₄, H₂SO₄, 80°C | Oxazole-3,5-dicarboxylic acid |

Carboxamide Functionalization

In a study on oxazol-2-one-3-carboxamides, the carboxamide group was converted to urea derivatives via reaction with isocyanates, demonstrating the versatility of this functional group in drug design .

Reaction Mechanisms

-

Electrophilic Aromatic Substitution : The oxazole ring’s electron-rich nature directs electrophiles to the 4- or 5-position, stabilized by resonance.

-

Amide Hydrolysis : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Key Challenges and Optimizations

-

Regioselectivity : Competing substitution sites on the oxazole ring require careful control of reaction conditions (e.g., temperature, solvent polarity).

-

Stability : The chlorophenyl group may undergo unintended dechlorination under strong reducing conditions; milder reagents like NaBH₄ are preferred.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is primarily investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria and fungi like Candida albicans, suggesting its potential as an antifungal agent .

- Anticancer Properties : The compound has been studied for its anticancer effects, demonstrating cytotoxic activity in several cancer cell lines. It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : Preliminary studies suggest that it may act as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Biological Mechanisms

The mechanisms through which this compound exerts its effects are crucial for understanding its potential applications:

- Enzyme Inhibition : The compound is believed to inhibit enzymes critical for bacterial cell wall synthesis, disrupting growth and proliferation. Additionally, it may modulate immune responses by affecting cytokine production and T-cell activation .

- Cell Signaling Pathways : It interacts with various molecular targets that regulate cell signaling pathways, influencing processes such as apoptosis and inflammation .

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable building block in the synthesis of more complex molecules:

- Polymer Development : The compound is utilized in creating new materials with specific properties, including polymers and coatings that may have enhanced durability or functional characteristics.

Table 1: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as cell signaling and metabolism. This binding can lead to the inhibition or activation of these targets, resulting in the modulation of various physiological responses.

For example, as an antimicrobial agent, the compound may inhibit the activity of bacterial enzymes essential for cell wall synthesis, leading to the disruption of bacterial growth and proliferation. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide: This compound also contains a 4-chlorophenyl group and a carboxamide group but has an oxadiazole ring instead of an oxazole ring. It exhibits similar biological activities but may have different potency and selectivity profiles.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and a sulfonamide group, with similar antimicrobial and anticancer properties. the presence of the sulfonamide group may confer different pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including immunomodulatory effects, anticancer properties, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to a 1,2-oxazole ring, which is known for its diverse biological activities. The presence of the chlorine atom is significant as it often enhances the compound's biological potency.

Immunomodulatory Activity

Research indicates that derivatives of oxazole, including this compound, exhibit significant immunomodulatory effects. In vitro studies have shown that similar compounds can inhibit humoral immune responses while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo models.

Table 1: Immunomodulatory Effects of Oxazole Derivatives

| Compound | Effect on Humoral Response | DTH Induction | Edema Reduction |

|---|---|---|---|

| This compound | Inhibitory | Stimulated | Significant |

In particular, studies have demonstrated that these compounds can inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in human blood cultures and reduce carrageenan-induced footpad edema in mice models .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds with similar structures have shown efficacy against several cancer cell lines. For instance, oxazole derivatives have been reported to exhibit moderate to strong cytotoxicity against human colon adenocarcinoma and breast cancer cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The data indicates that the compound's structure may play a crucial role in its anticancer activity. The presence of the chlorophenyl group has been associated with enhanced activity against certain cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

- Induction of Apoptosis : Studies indicate that some oxazole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic pathways .

- Regulation of Immune Responses : The immunomodulatory effects may be linked to alterations in T-cell populations and cytokine production.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Immune Response Modulation :

- Anticancer Efficacy Assessment :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide and its derivatives?

- Methodology : The compound is typically synthesized via coupling reactions between activated carboxylic acids (e.g., 5-methylisoxazole-3-carboxylic acid) and substituted benzylamines. For example, derivatives are prepared using LiAlH₄-mediated reductions or carbodiimide coupling agents (EDC/HOBt), followed by purification via silica gel chromatography or preparative HPLC . Key steps include controlling reaction temperatures (0°C to room temperature) and optimizing stoichiometric ratios to improve yields (34–85% reported) .

Q. How is the structural identity of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR provide detailed information on aromatic protons (δ ~7.4–7.9 ppm for chlorophenyl groups) and oxazole ring protons (δ ~6.3–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 393.0406 for Cl-substituted derivatives) .

- HPLC Purity Analysis : Validates compound purity (>99% achieved via preparative HPLC) .

Q. What are common chemical modifications of the oxazole and chlorophenyl moieties?

- Reactivity :

- Oxazole Ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) under acidic conditions .

- Chlorophenyl Group : Participates in nucleophilic aromatic substitution (e.g., methoxy/hydroxy group exchange via demethylation) .

- Derivatization : Substituents on the benzylamine moiety (e.g., methoxy, hydroxy, or halogen groups) influence solubility and bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Crystallographic Methods :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL for refinement) resolves bond lengths, angles, and torsional strain .

- ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess disorder or dynamic motion in the crystal lattice .

Q. What bioactivation pathways are relevant for prodrug derivatives of this compound?

- Metabolic Studies :

- Esterase-Mediated Hydrolysis : Prodrugs like UTL-5g (a structural analog) undergo hydrolysis by porcine/rabbit liver esterases to release active metabolites (e.g., 5-methylisoxazole-3-carboxylic acid) .

- Kinetic Analysis : Monitor hydrolysis rates via LC-MS to optimize prodrug stability and bioavailability .

Q. How do structural variations impact biological activity in enzyme inhibition assays?

- Structure-Activity Relationship (SAR) :

- Enoyl-ACP Reductase Inhibition : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on the benzylamine moiety show enhanced binding to bacterial enoyl-ACP reductase (IC₅₀ < 1 µM) .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with catalytic residues (e.g., hydrogen bonding with Tyr158) .

Q. How can contradictory solubility or stability data be addressed in formulation studies?

- Experimental Design :

- pH-Dependent Solubility : Use buffered solutions (pH 1–7.4) to assess stability under simulated physiological conditions.

- Accelerated Degradation Studies : Expose compounds to heat/light and analyze degradation products via LC-MS .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading) on reaction efficiency .

- Data Reproducibility : Standardize purification protocols (e.g., gradient elution in HPLC) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.